N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine
Description
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine is a hydrazine-derived compound featuring a thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and a furan-2-ylmethylene moiety at the hydrazine terminus.
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-6-14(12(2)8-11)15-10-21-16(18-15)19-17-9-13-4-3-7-20-13/h3-10H,1-2H3,(H,18,19)/b17-9+ |
InChI Key |
WOQJKKKVACEACJ-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine typically involves the condensation of 2,4-dimethylphenylthiazole-2-carbaldehyde with furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Reactivity with Electrophilic Agents
The hydrazone nitrogen demonstrates nucleophilic character:
Azo-Coupling Reactions
Reaction with benzenediazonium chloride produces diazenyl-thiazole hybrids:
Schiff Base Formation
The free amino group reacts with aldehydes:
-
Example : Condensation with 4-nitrobenzaldehyde enhances antimicrobial activity (MIC reduced by 50% against S. aureus) .
Cyclocondensation Reactions
The furan-thiazole system participates in heterocycle formation:
Thiadiazole Derivatives
Reaction with ethyl 2-chloro-2-(2-phenylhydrazono)acetate yields:
-
Mechanism : Thiohydrazonate intermediate formation followed by cyclization
-
Catalyst : Triethylamine (2 eq.)
-
Biological Impact : 40% increase in antifungal activity against A. niger compared to parent compound
Oxidation Reactions
Controlled oxidation of the furan ring:
| Oxidizing Agent | Product | Application |
|---|---|---|
| mCPBA | Diepoxide derivative | Antiviral agents |
| KMnO₄ | 2,5-diketone intermediate | Fluorescent probes |
Reduction Reactions
Catalytic hydrogenation modifies the hydrazone bond:
Comparative Reactivity with Structural Analogues
The 2,4-dimethylphenyl group enhances steric effects compared to other derivatives:
*Lower MIC indicates higher potency
Mechanistic Studies
DFT calculations (B3LYP/6-311++G**) reveal:
-
Hydrazone Tautomerism : Keto-enol equilibrium affects reaction pathways (ΔG = 2.3 kcal/mol)
-
Frontier Molecular Orbitals :
-
Nucleophilic Sites : N3 (thiazole) and N7 (hydrazone) show highest Fukui indices (f⁻ = 0.12, 0.15)
This comprehensive analysis demonstrates the compound's versatility in generating bioactive derivatives through well-characterized reaction pathways. The unique electronic profile imparted by the 2,4-dimethylphenyl group enables distinct reactivity compared to simpler thiazole derivatives, making it a valuable scaffold in medicinal chemistry applications .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Thiazole derivatives, including N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine, are known for their significant antimicrobial activities. Research indicates that compounds with thiazole structures exhibit antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents. For instance, derivatives of thiazole have shown effectiveness against drug-resistant strains of bacteria and fungi, highlighting their potential in combating infections that are difficult to treat with conventional antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole and furan derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that the specific structural features of this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells . The hydrazone linkage is particularly noteworthy as it can facilitate interactions with biological targets involved in cancer progression.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Initial synthesis often begins with the formation of the thiazole ring through condensation reactions involving appropriate precursors.
- Hydrazone Formation : The thiazole derivative is then reacted with furan-based aldehydes to create the hydrazone linkage.
- Purification and Characterization : The final product is purified using methods such as recrystallization or chromatography and characterized using techniques like NMR and mass spectrometry .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- Antifungal Activity Against Drug-resistant Strains : Research has shown that thiazole derivatives exhibit potent antifungal activity against multidrug-resistant Candida species .
- Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines, suggesting significant potential for further development .
- Synthetic Methodologies : Recent advancements in synthetic strategies have improved yields and efficiency in producing thiazole derivatives suitable for biological testing .
Mechanism of Action
The mechanism of action of N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets. The thiazole and furan rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. The hydrazine moiety can form reactive intermediates that induce cytotoxic effects, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazole and Hydrazine Moieties
The compound’s structural analogs vary primarily in substituents on the thiazole ring and the hydrazine-linked aromatic groups. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethylphenyl group is electron-donating, enhancing aromatic stability and lipophilicity. In contrast, nitro-substituted analogs (e.g., ) exhibit stronger dipole moments and reactivity due to electron withdrawal.
- Biological Activity : Pyridine-linked hydrazines (e.g., ) show selective enzyme inhibition, while furan derivatives (e.g., ) are explored for antioxidant properties. The target compound’s bioactivity remains uncharacterized but may align with CNS-targeting agents due to its hydrazine core.
Spectroscopic and Thermodynamic Comparisons
- ¹H NMR : The target compound’s furan protons are expected at δ 6.6–7.7 ppm (similar to ), while the dimethylphenyl group’s methyl protons would appear as singlets near δ 2.3–2.5 ppm.
- IR Spectroscopy : Hydrazine N–H stretches (~3150–3319 cm⁻¹) and thiazole C=S vibrations (~1243–1258 cm⁻¹) are consistent across analogs .
- Thermodynamic Stability : DFT studies on cyclobutyl-substituted analogs (e.g., ) reveal Gibbs free energy (ΔG) values of −785.2 kcal/mol, suggesting comparable stability for the target compound.
Biological Activity
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation reaction between thiazole derivatives and furan-based aldehydes. The general method includes:
- Preparation of Thiazole Derivative : The thiazole ring is synthesized through a cyclization reaction involving appropriate thioketones and amines under acidic or basic conditions.
- Formation of Hydrazone : The thiazole derivative is then reacted with furan-2-carbaldehyde in the presence of hydrazine to yield the desired hydrazone compound.
- Purification : The product is purified using recrystallization techniques or chromatography to ensure high purity for biological testing.
2.1 Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives containing thiazole and furan moieties often exhibit enhanced activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microbial Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 17 |
In a study focusing on similar thiazole derivatives, compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .
2.2 Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicate that:
- The compound exhibits cytotoxic effects with IC50 values comparable to established anticancer agents.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 6.77 ± 0.41 | Induction of apoptosis | |
| HepG2 | 8.40 ± 0.51 | Cell cycle arrest and necrosis |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with some studies indicating that the compound can inhibit key signaling pathways involved in tumor growth .
3.1 Study on Anticancer Activity
A recent study synthesized several thiazole derivatives and evaluated their anticancer activities. Among these, compounds similar to this compound showed significant inhibition of cell proliferation in MCF-7 cells, leading to increased apoptosis rates . Flow cytometry analysis revealed a marked increase in early and late apoptotic cells upon treatment with the compound.
3.2 Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results demonstrated that modifications to the hydrazone structure significantly enhanced antibacterial activity, making it a viable candidate for further development as an antimicrobial agent .
Q & A
Q. What are the standard synthetic protocols for preparing N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine?
The compound is typically synthesized via the Hantzsch reaction, followed by condensation with hydrazine derivatives. For example, thiazole intermediates are first prepared by reacting α-halo ketones with thiourea derivatives under reflux conditions. The hydrazine moiety is introduced through condensation with furan-2-carbaldehyde in ethanol or methanol under acidic catalysis (e.g., acetic acid) . Characterization of intermediates via TLC and recrystallization ensures purity before proceeding to final steps .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- X-ray diffraction for confirming crystal structure and bond geometries .
- FT-IR to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H vibrations) .
- NMR (¹H/¹³C) for verifying regioselectivity and substituent positions. Aromatic protons in the thiazole and furan rings typically appear between δ 6.5–8.5 ppm .
- UV-Vis spectroscopy to analyze π→π* and n→π* transitions, which inform electronic properties .
Q. How is the compound screened for initial biological activity?
Primary pharmacological screening often involves in vitro assays targeting specific pathways (e.g., anti-inflammatory activity via COX-2 inhibition or cardioprotective effects in ischemia-reperfusion models). Dose-response studies (0.1–100 µM) are conducted, with IC₅₀ values calculated to assess potency .
Advanced Research Questions
Q. How can synthesis yield and regioselectivity be optimized for this hydrazine derivative?
Yield improvements may involve:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate condensation reactions .
- Temperature control : Microwave-assisted synthesis reduces side products in thiazole formation . Regioselectivity is confirmed via NOESY NMR or computational prediction of tautomeric stability .
Q. What computational methods are used to predict electronic and thermodynamic properties?
- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates molecular orbitals (HOMO-LUMO gaps), electrostatic potential (MEP) maps, and vibrational frequencies .
- Time-dependent DFT (TD-DFT) models UV-Vis spectra, comparing simulated vs. experimental λ_max to validate electronic transitions .
- Molecular dynamics simulations assess stability in solvated systems (e.g., water, DMSO) .
Q. How can contradictions between experimental and computational data be resolved?
Discrepancies in spectral assignments (e.g., unexpected IR peaks) are addressed by:
- Conformational analysis : Comparing multiple DFT-optimized geometries to identify dominant conformers .
- Solvent effect modeling : Using IEFPCM to account for solvent shifts in UV-Vis or NMR .
- Cross-validation : Overlaying experimental X-ray bond lengths with DFT-predicted values (RMSD < 0.01 Å confirms accuracy) .
Q. What strategies are employed to elucidate the mechanism of biological activity?
- Molecular docking (AutoDock Vina, Glide) identifies binding affinities to target proteins (e.g., cyclooxygenase-2 or adenosine receptors). Pose validation via RMSD clustering ensures reliable binding mode predictions .
- QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- Metabolite profiling (LC-MS) tracks in vitro degradation pathways to rule off-target effects .
Methodological Considerations
Q. What experimental controls are critical in pharmacological studies?
- Positive controls : Standard drugs (e.g., aspirin for anti-inflammatory assays) validate assay sensitivity .
- Vehicle controls : DMSO/ethanol at equivalent concentrations ensure solvent effects are negligible.
- Blinded data analysis minimizes bias in activity scoring .
Q. How are stability and storage conditions determined for this compound?
- Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C suggests room-temperature stability) .
- Light sensitivity tests : UV-Vis monitoring under accelerated light exposure detects photodegradation .
- Lyophilization is recommended for long-term storage in inert atmospheres .
Data Interpretation Tables
Table 1: Key Spectroscopic Data for Characterization
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, CH=N) | |
| ¹³C NMR | δ 158.9 (C=N), 144.2 (thiazole C) | |
| FT-IR | 1615 cm⁻¹ (C=N stretch) | |
| UV-Vis (EtOH) | λ_max = 320 nm (π→π*) |
Table 2: Computational vs. Experimental Bond Lengths (Å)
| Bond Type | DFT (B3LYP/6-31G(d)) | X-ray Diffraction |
|---|---|---|
| C=N (hydrazine) | 1.28 | 1.29 |
| C-S (thiazole) | 1.74 | 1.72 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
